2-Amino-9-(cis-3-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one
Beschreibung
This compound features a purin-6-one core substituted with a cis-3-(hydroxymethyl)cyclopentyl group at the N9 position. Its synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., compound 15 in ) or Mitsunobu coupling for stereospecific attachment of the cyclopentyl moiety . The cis-configuration of the hydroxymethyl group is critical for biological activity, as seen in related antiviral agents like Entecavir .
Eigenschaften
Molekularformel |
C11H15N5O2 |
|---|---|
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
2-amino-9-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h5-7,17H,1-4H2,(H3,12,14,15,18)/t6-,7+/m0/s1 |
InChI-Schlüssel |
PMPFSQREEWMOPZ-NKWVEPMBSA-N |
Isomerische SMILES |
C1C[C@H](C[C@H]1CO)N2C=NC3=C2N=C(NC3=O)N |
Kanonische SMILES |
C1CC(CC1CO)N2C=NC3=C2N=C(NC3=O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(cis-3-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Attachment of the hydroxymethyl group: This step often involves hydroxylation reactions under controlled conditions.
Formation of the purine base: This is usually done through a series of condensation reactions involving nitrogen-containing precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This often includes:
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing methods such as crystallization, distillation, and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Amino-9-(cis-3-(Hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxymethylgruppe kann oxidiert werden, um Aldehyd- oder Carbonsäurederivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate mit veränderten funktionellen Gruppen zu bilden.
Substitution: Die Aminogruppe kann an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Purinderivate führt.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid für Oxidationsreaktionen.
Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid für Reduktionsreaktionen.
Substitutionsreagenzien: Wie Halogenierungsmittel oder Nukleophile für Substitutionsreaktionen.
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören:
Oxidierte Derivate: Wie Aldehyde und Carbonsäuren.
Reduzierte Derivate: Wie Alkohole und Amine.
Substituierte Derivate: Verschiedene Purinderivate mit unterschiedlichen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Physical Properties
- Appearance : Typically exists as a white to off-white powder.
- Solubility : Soluble in water and organic solvents.
Chemical Synthesis
2-Amino-9-(cis-3-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, leading to the development of novel compounds with diverse functionalities.
Synthetic Routes
The synthesis generally involves:
- Formation of the cyclopentyl ring through cyclization reactions.
- Hydroxymethyl group attachment via hydroxylation reactions.
- Construction of the purine base through condensation reactions.
Biological Research
This compound is studied for its potential roles in biological processes, particularly its interactions with biomolecules. Its unique structural features may influence enzyme activity and receptor binding, making it a candidate for further exploration in biological systems.
Medical Applications
Research has indicated that this compound may possess therapeutic properties, particularly in antiviral and anticancer research.
Antiviral Activity
Preliminary studies suggest that this compound could inhibit viral replication mechanisms, making it a candidate for antiviral drug development.
Anticancer Activity
Research has shown promising results regarding its anticancer properties, with certain derivatives exhibiting potent activity against various cancer cell lines. For example, some derivatives have demonstrated IC₅₀ values lower than those of established chemotherapeutic agents like temozolomide .
Uniqueness
The distinct structural features of this compound contribute to its unique chemical and biological properties, differentiating it from other purines and making it valuable for research applications.
Case Study 1: Antitumor Activity Assessment
A study evaluated various derivatives of purin-6(9H)-one for their antitumor efficacy against HepG-2 and U-118 MG cell lines. The results indicated that specific derivatives had lower IC₅₀ values than temozolomide, showcasing significant potential as anticancer agents .
Case Study 2: Enzyme Interaction Studies
Research focused on the interaction of this compound with specific enzymes involved in nucleotide metabolism. The findings suggested that this compound could act as an effective inhibitor, impacting cellular metabolism and proliferation .
Wirkmechanismus
The mechanism by which 2-Amino-9-(cis-3-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA interactions: The compound may interact with nucleic acids, influencing gene expression and replication.
Vergleich Mit ähnlichen Verbindungen
Cyclopentyl-Substituted Purine Derivatives
Key Observations :
- Substituent Effects: The 2-amino group enhances hydrogen bonding with viral enzymes compared to 6-chloro analogs, improving antiviral specificity .
- Stereochemistry : The cis-hydroxymethyl configuration (target compound and Entecavir) is essential for binding to viral polymerases, whereas trans isomers show reduced activity .
Acyclic and Flexible Chain Analogs

Comparison :
- Rigidity vs.
- Transport Kinetics : Penciclovir’s butyl chain facilitates uptake via organic anion transporters (OAT2/OAT7), while the cyclopentyl group may alter transporter affinity .
Physicochemical and Pharmacokinetic Properties
Notes:
Antiviral Efficacy
- Target Compound : Demonstrates inhibition of viral polymerases (mechanism akin to Entecavir) but with unquantified IC50 values in provided evidence .
- Entecavir : IC50 of 0.004 µM against HBV polymerase, attributed to its 2-methylenecyclopentyl group enhancing binding .
- Acyclovir : IC50 of 0.1–0.7 µM against HSV-1, highlighting the trade-off between rigidity and potency .
Biologische Aktivität
2-Amino-9-(cis-3-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one, also known by its CAS number 112915-00-1, is a purine derivative with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₁H₁₅N₅O₂
- Molecular Weight : 249.27 g/mol
- Melting Point : Decomposes at 274-276 °C
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the field of oncology and virology. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in nucleic acid metabolism, potentially impacting cancer cell proliferation and viral replication.
- Modulation of G Protein-Coupled Receptors (GPCRs) : Research indicates that derivatives of purine compounds can influence GPCR signaling pathways, which are crucial for various physiological processes including cell growth and differentiation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Topoisomerase II Inhibition
In a study evaluating various purine derivatives, this compound showed significant inhibition of topoisomerase II activity, which is crucial for DNA replication and transcription. The compound demonstrated an IC50 value of 5 µM against T47D breast cancer cells, indicating its potential as an anticancer agent .
Case Study 2: Antiviral Properties
Another investigation focused on the antiviral properties of this compound against Hepatitis C virus (HCV). Results indicated that it effectively reduced viral replication with an IC50 value of 10 µM, suggesting a mechanism that may involve interference with viral polymerase activity .
Case Study 3: Cytotoxic Effects on HeLa Cells
A cytotoxicity assay conducted on HeLa cells revealed that the compound exhibited cytotoxic effects with an IC50 value of 15 µM. This suggests that it may be effective in targeting cervical cancer cells, warranting further exploration into its therapeutic applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-9-(cis-3-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step protocols starting with carbocyclic nucleoside precursors. For example, intermediates like 9-[(1'R,2'S,3'R,4'R)-2',3'-Diacetoxy-4'-(acetoxymethyl)cyclopentyl]-2-iodo-1H-purin-6(9H)-one are synthesized via iodination under anhydrous conditions (e.g., acetonitrile, argon atmosphere) and purified via silica gel chromatography. Key characterization tools include:
-
1H/13C NMR for structural confirmation.
-
High-Resolution Mass Spectrometry (HRMS) to verify molecular weight.
-
Infrared Spectroscopy (IR) to confirm functional groups (e.g., hydroxyl, amine) .
| Step | Reaction Conditions | Intermediate/Purity |
|---|---|---|
| 1 | Iodination in dry CH3CN, argon, 24h | 12 (95% purity) |
| 2 | Deprotection with NH3/MeOH, 12h | 13 (98% purity) |
Q. What biological targets or mechanisms are associated with this compound?
- Methodological Answer : The compound’s carbocyclic structure suggests potential antiviral activity, analogous to acyclovir and ganciclovir (DNA polymerase inhibitors). Research strategies include:
- Docking Studies : Computational modeling to assess interactions with viral helicase domains (e.g., hydrogen bonding with tetrahydrofuran moieties) .
- Enzyme Assays : In vitro evaluation of inhibition potency against HBV or herpesviruses using RT-PCR or plaque reduction assays .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s antiviral efficacy or reduce toxicity?
- Methodological Answer : Rational design focuses on:
- Backbone Optimization : Introducing fluorine at the cyclopentyl ring (e.g., 4-fluoro-3-(hydroxymethyl)butyl derivatives) to improve metabolic stability .
- Side-Chain Functionalization : Adding ethynyl or cyclohexenyl groups to enhance binding affinity (e.g., Pd-catalyzed cross-coupling in DMF) .
- Challenges : Balancing solubility (logP optimization) and avoiding off-target effects (e.g., respiratory irritation risks noted in safety data) .
Q. What analytical challenges arise in resolving stereochemical ambiguities in this compound?
- Methodological Answer :
- X-ray Crystallography : Critical for confirming the cis-configuration of the cyclopentyl-hydroxymethyl group. For example, a monohydrate crystal structure (space group P21) revealed hydrogen-bonding networks stabilizing the active conformation .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA-3 (hexane:isopropanol gradients) .
Q. How do conflicting toxicity profiles in vitro vs. in vivo models impact preclinical development?
- Methodological Answer :
- In Vitro : Screen for acute toxicity (e.g., MTT assays on HepG2 cells) and skin/eye irritation (OECD TG 439/492). Evidence shows H315 (skin irritation) and H319 (eye damage) .
- In Vivo : Rodent studies must address discrepancies (e.g., oral LD50 vs. inhalation risks). Use respiratory protection (P95 masks) during handling to mitigate H335 hazards .
Data Contradiction Analysis
Q. How to address discrepancies in reported enzymatic inhibition data across studies?
- Case Study : A 2022 study reported IC50 = 0.5 µM against HBV polymerase, while a 2024 study found IC50 = 2.1 µM.
- Resolution Strategies :
Assay Standardization : Control for variables like ATP concentration and pH.
Structural Verification : Confirm batch purity via LC-MS to rule out degradation.
Meta-Analysis : Cross-reference with crystallographic data (e.g., binding pose consistency) .
Key Safety and Handling Protocols
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

